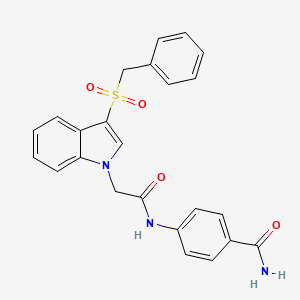

![molecular formula C21H18N4O2S B2403117 N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide CAS No. 850721-97-0](/img/structure/B2403117.png)

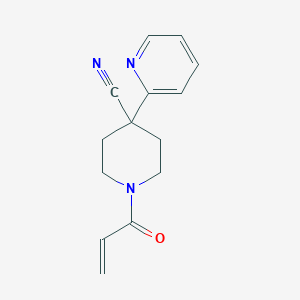

N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

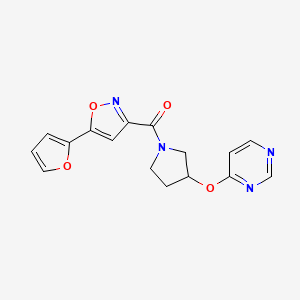

The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring. This structure is found in various pharmaceuticals and biologically active compounds . The compound also has a phenyl group attached, which is a common motif in medicinal chemistry due to its ability to interact with various biological targets.

Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo various reactions. For example, the pyrazolo[1,5-a]pyrimidine core can participate in nucleophilic substitution reactions, and the phenyl group can undergo electrophilic aromatic substitution reactions .Scientific Research Applications

Phosphodiesterase 1 (PDE1) Inhibition

N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide has been identified as a potent and selective inhibitor of Phosphodiesterase 1 (PDE1). PDE1 inhibitors, such as ITI-214, demonstrate picomolar inhibitory potency and have shown potential in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases, including schizophrenia and Alzheimer's disease, as well as movement and attention deficit and hyperactivity disorders (Li et al., 2016).

cGMP Phosphodiesterase Inhibition

The compound also shows activity as a specific inhibitor of cGMP-specific (type V) phosphodiesterase. This enzymatic activity is crucial for regulating the levels of cyclic guanosine monophosphate (cGMP) in cells, which has implications in various physiological processes. Compounds with these properties have been evaluated for their potential in treating conditions such as hypertension (Dumaitre & Dodic, 1996).

Antiinflammatory Properties

Studies on pyrazolo[1,5-a]pyrimidines, a related class of compounds, have demonstrated antiinflammatory properties without ulcerogenic activity. These properties are particularly relevant for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi et al., 1983).

Use in Imaging Translocator Protein

Pyrazolo[1,5-a]pyrimidineacetamides, which share a similar core structure, have been used as ligands for the translocator protein (18 kDa) in imaging studies. Compounds like DPA-714 have been labeled with fluorine-18 for in vivo imaging using positron emission tomography (PET), aiding in the study of various neurological and psychiatric conditions (Dollé et al., 2008).

Antiviral and Antitumor Activities

Derivatives of pyrazolo[3,4-d]pyrimidine have been investigated for their antiviral and antitumor activities. These compounds have shown promising results in inhibiting the growth of viruses like human cytomegalovirus and herpes simplex virus type 1, as well as exhibiting cytotoxic effects against human breast and liver carcinoma cell lines (Saxena et al., 1990; Riyadh, 2011).

Corticotropin-Releasing Factor-1 Antagonism

Pyrazolo[1,5-a]pyrimidines with polar groups have been optimized as potent corticotropin-releasing factor-1 (CRF1) antagonists. These compounds, like NBI 30545, have been studied for their potential in treating stress-related disorders due to their binding affinity and antagonistic activity at the human CRF1 receptor (Chen et al., 2004).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c1-14-11-20(28-13-19(27)24-16-7-9-17(26)10-8-16)25-21(23-14)18(12-22-25)15-5-3-2-4-6-15/h2-12,26H,13H2,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHOVJFBKGDGPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

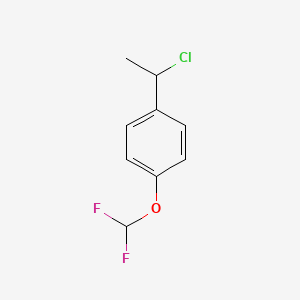

![2-[(4E)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2403036.png)

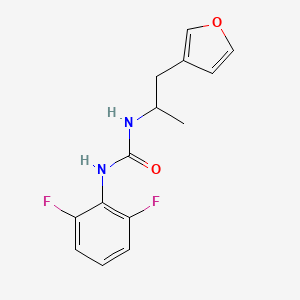

![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol](/img/structure/B2403047.png)

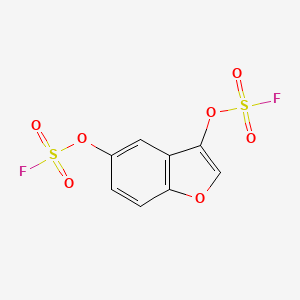

![5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2403050.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one](/img/structure/B2403055.png)

![Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2403056.png)